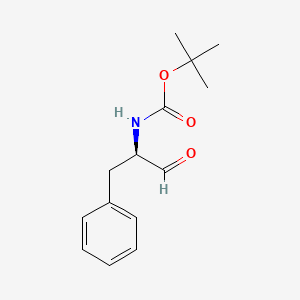

(R)-(+)-2-(tert-Butoxycarbonylamino)-3-phenylpropanal

Vue d'ensemble

Description

(R)-(+)-2-(tert-Butoxycarbonylamino)-3-phenylpropanal is a useful research compound. Its molecular formula is C14H19NO3 and its molecular weight is 249.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Mode of Action

Given its structure, it may interact with its targets through a variety of mechanisms, potentially including binding to active sites, altering protein conformation, or modulating signal transduction pathways .

Biochemical Pathways

Given its potential targets and mode of action, it may influence a variety of biochemical pathways, potentially leading to downstream effects on cellular function .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability .

Result of Action

Given its potential targets and mode of action, it may have a variety of effects on cellular function .

Action Environment

Factors such as temperature, ph, and the presence of other molecules could potentially influence its action .

Activité Biologique

(R)-(+)-2-(tert-Butoxycarbonylamino)-3-phenylpropanal, commonly referred to as BOC-D-Phe-aldehyde, is a chiral amino aldehyde with significant implications in medicinal chemistry and peptide synthesis. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (BOC) protecting group and a phenyl side chain. Understanding its biological activity is crucial for its application in drug development and synthesis of biologically active compounds.

- Molecular Formula : C14H19NO3

- Molecular Weight : 249.31 g/mol

- CAS Number : 77119-85-8

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Peptide Synthesis : The compound serves as a building block for the synthesis of α-tetrasubstituted amino acids, which are important for creating peptide mimetics that exhibit enhanced stability and bioactivity. These amino acids can induce stable β-turns in peptides, influencing their secondary structure and biological function .

- Inhibition Studies : Research has indicated that derivatives of this compound can act as inhibitors for various biological targets, including proteases. For example, studies have explored its potential as an HIV-1 protease inhibitor, particularly against strains resistant to common mutations .

- Cycloaddition Reactions : The compound has been involved in cycloaddition reactions that yield biologically relevant heterocycles. These reactions often utilize this compound as a precursor to generate complex structures with potential therapeutic applications .

Table 1: Summary of Biological Activities

Case Study: Peptide Mimetic Development

In a recent study, BOC-D-Phe-aldehyde was utilized to synthesize a series of α-tetrasubstituted amino acids through a four-step synthetic route. These amino acids were incorporated into peptide sequences to assess their ability to stabilize β-turn conformations. The results demonstrated that peptides containing these modified amino acids exhibited enhanced stability in solution compared to their unmodified counterparts, highlighting the importance of structural modifications in peptide design .

Case Study: HIV Protease Inhibition

Another significant area of research focused on the derivative compounds synthesized from this compound aimed at inhibiting HIV-1 protease. These derivatives were tested against various strains, including those with the V82A mutation known for conferring resistance. The findings indicated that certain derivatives maintained inhibitory activity despite the mutation, suggesting potential for therapeutic development .

Applications De Recherche Scientifique

Synthetic Chemistry

Building Block for Peptide Synthesis

(R)-(+)-2-(tert-Butoxycarbonylamino)-3-phenylpropanal serves as a crucial building block in the synthesis of α-amino acids and peptide mimetics. Its structure allows for the introduction of steric hindrance and conformational stability in peptide chains, which is essential for developing biologically active compounds.

Case Study: Tetrasubstituted Amino Acids

Research has demonstrated that this compound can be utilized to synthesize Cα-tetrasubstituted α-amino acids, which are important for creating peptide mimetics with stabilized secondary structures. These amino acids can induce stable β-turns when incorporated into natural peptide sequences, enhancing the biological activity of peptides .

Table 1: Synthesis Pathways Involving this compound

Medicinal Chemistry

Potential Anticancer Agents

The compound has been investigated for its potential as an anticancer agent. Its ability to form stable complexes with various biological targets makes it a candidate for drug development. The introduction of the tert-butoxycarbonyl group enhances the compound's solubility and bioavailability, which are critical factors in pharmacology.

Case Study: Anticancer Activity

A study reported that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism involves the inhibition of key enzymes involved in cancer cell proliferation .

Material Science

Applications in Polymer Chemistry

In material science, this compound is used to synthesize polymers with specific functional properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability.

Case Study: Biodegradable Polymers

Research has shown that polymers synthesized using this compound can be tailored for biodegradability while maintaining structural integrity. This is particularly relevant in developing sustainable materials for packaging and biomedical applications .

Propriétés

IUPAC Name |

tert-butyl N-[(2R)-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJTYRNPLVNMVPQ-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427253 | |

| Record name | tert-Butyl [(2R)-1-oxo-3-phenylpropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77119-85-8 | |

| Record name | tert-Butyl [(2R)-1-oxo-3-phenylpropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[(2R)-1-oxo-3-phenylpropan-2-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Boc-D-Phenylalaninal in synthesizing the thiazolyl hydrazone derivatives studied in this paper?

A: Boc-D-Phenylalaninal serves as a starting material in the multi-step synthesis of the target thiazolyl hydrazone derivatives []. It reacts with thiosemicarbazide to form an intermediate thiosemicarbazone. This thiosemicarbazone then reacts with various phenacyl bromides to yield the final tert-butyl [1-aryl/alkyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.